Methyl 2-{[(4-formyl-2-methoxyphenoxy)acetyl]amino}benzoate
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Overview
Description
Methyl 2-{[(4-formyl-2-methoxyphenoxy)acetyl]amino}benzoate is a research chemical with the molecular formula C18H17NO6 and a molecular weight of 343.33 g/mol . This compound is known for its utility in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of Methyl 2-{[(4-formyl-2-methoxyphenoxy)acetyl]amino}benzoate typically involves the reaction of 4-formyl-2-methoxyphenol with methyl 2-aminobenzoate under specific reaction conditions. The process includes the formation of an amide bond between the two reactants, facilitated by the use of coupling reagents and catalysts . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Methyl 2-{[(4-formyl-2-methoxyphenoxy)acetyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 2-{[(4-formyl-2-methoxyphenoxy)acetyl]amino}benzoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein-ligand binding.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and in drug discovery research.
Industry: The compound is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl 2-{[(4-formyl-2-methoxyphenoxy)acetyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The methoxy and acetyl groups contribute to the compound’s overall stability and reactivity, influencing its binding affinity and specificity .
Comparison with Similar Compounds
Methyl 2-{[(4-formyl-2-methoxyphenoxy)acetyl]amino}benzoate can be compared with similar compounds such as:
Ethyl 4-[(4-formyl-2-methoxyphenoxy)methyl]benzoate: This compound has a similar structure but with an ethyl ester group instead of a methyl ester group, which may affect its reactivity and solubility.
Methyl 4-((2-formyl-1H-pyrrol-1-yl)methyl)benzoate:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and binding characteristics.
Properties
IUPAC Name |
methyl 2-[[2-(4-formyl-2-methoxyphenoxy)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO6/c1-23-16-9-12(10-20)7-8-15(16)25-11-17(21)19-14-6-4-3-5-13(14)18(22)24-2/h3-10H,11H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWOYRENNRKBYOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC=CC=C2C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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